N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine

Overview

Description

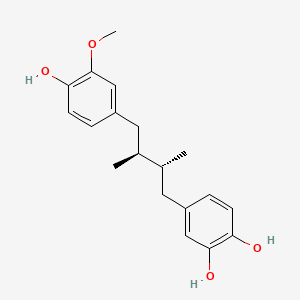

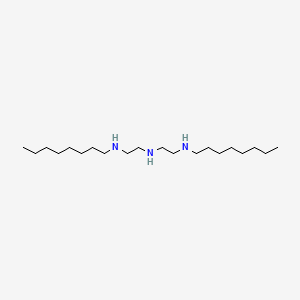

“N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine”, also known as “dioctyldiethylenetriamine” or “xinjunan” in China, is a chemical compound with the molecular formula C20H45N3 . It is a type of aliphatic nitrogen fungicide .

Synthesis Analysis

The synthesis of “N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine” involves two main steps :

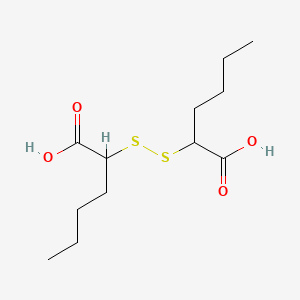

Molecular Structure Analysis

The molecular structure of “N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine” is represented by the molecular formula C20H45N3 . The exact mass is 327.36100 .

Physical And Chemical Properties Analysis

“N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine” has a molecular weight of 327.59100 and a density of 0.85g/cm3 . It has a boiling point of 413.9ºC at 760mmHg . The compound is predicted to have a flash point of 202.8ºC .

Scientific Research Applications

Application in Plant Pathogen Control

Scientific Field

Agricultural Microbiology

Application Summary

Xinjunan has been identified as an effective agent against plant pathogens, particularly Xanthomonas spp. , which are responsible for significant economic losses in crops. Its unique structure, unlike traditional bactericides, allows it to control a range of fungal, bacterial, and viral diseases .

Methods of Application

The compound is applied as an aqueous solution directly to the crops. The concentration and frequency of application depend on the severity of the infection and the type of crop being treated.

Results and Outcomes

Studies have shown that Xinjunan exhibits high toxicity to Xanthomonas spp., especially Xanthomonas oryzae pv. oryzae (Xoo) , the causative agent of rice bacterial leaf blight. It affects the iron metabolism within the pathogen, leading to inhibited DNA synthesis and morphological changes observable under a transmission electron microscope .

Application in Environmental Toxicology

Scientific Field

Environmental Science

Application Summary

Research has focused on the dissipation and residue detection of Xinjunan in environmental samples, such as soil and water, using advanced chromatography techniques .

Methods of Application

The QuEChERS method and liquid chromatography/electrospray tandem mass spectrometry are employed to detect and quantify the presence of Xinjunan in environmental samples.

Results and Outcomes

The half-lives of Xinjunan in soil and rice plants range from 3.9 to 12 days, indicating a relatively rapid decline. The Maximum Residue Limits (MRL) recommended for rice is 0.1 mg/kg, which poses no significant public health issues when used according to the suggested patterns .

Application in Aquatic Toxicology

Scientific Field

Aquatic Biology

Application Summary

Xinjunan’s acute toxicity and bioconcentration factors have been studied in zebrafish, an important model organism in toxicology .

Methods of Application

A semi-static test method is used to expose zebrafish to varying concentrations of Xinjunan, and the LC50 values are determined over a 96-hour period.

Results and Outcomes

The 96-hour LC50 values indicate that Xinjunan is highly toxic to zebrafish, with a concentration of 0.31 mg/L being lethal to 50% of the test population .

Application in Pesticide Residue Analysis

Scientific Field

Analytical Chemistry

Application Summary

The development and validation of analytical methods for determining Xinjunan residues in agricultural products are crucial for ensuring food safety .

Methods of Application

Liquid chromatography with electrospray ionization tandem mass spectrometry is used for the analysis. The separation is performed on a specific column at controlled temperatures with gradient elution.

Results and Outcomes

The validated method provides accurate and reliable results for the detection of Xinjunan residues, ensuring compliance with food safety standards .

Application in Bactericidal Product Development

Scientific Field

Industrial Microbiology

Application Summary

Xinjunan’s bactericidal properties have been harnessed in the development of sanitation products, including disinfectants and sterilants .

Methods of Application

The compound is formulated into various products, such as sprays and solutions, and applied to surfaces or environments requiring sterilization.

Results and Outcomes

The products developed have shown efficacy in reducing bacterial populations, contributing to improved hygiene and reduced disease transmission in various settings .

Application in Antimicrobial Research

Scientific Field

Pharmaceutical Sciences

Application Summary

Xinjunan’s mode of action against bacterial pathogens is being studied to develop novel antimicrobial drugs .

Methods of Application

In vitro assays and gene expression studies are conducted to understand how Xinjunan affects bacterial metabolism and viability.

Results and Outcomes

The research has revealed that Xinjunan disrupts iron uptake in bacteria, providing a potential target for new antimicrobial therapies .

These applications demonstrate the versatility of Xinjunan in various scientific fields, from agriculture to pharmaceuticals. The detailed methods and significant outcomes highlight its potential as a valuable compound in research and industry.

Application in Antiviral Research

Scientific Field

Virology

Application Summary

Xinjunan has been studied for its potential antiviral properties, particularly against plant viruses that threaten agriculture. Its mechanism of action includes disrupting viral replication and assembly within host cells .

Methods of Application

In vitro assays using plant tissue cultures are conducted to evaluate the efficacy of Xinjunan against various plant viruses. The compound is applied at different concentrations to determine the minimum inhibitory concentration (MIC).

Results and Outcomes

The studies have shown that Xinjunan can significantly reduce the viral load in infected plant tissues, with MIC values ranging from 0.5 to 2.0 mg/L, depending on the virus strain .

Application in Food Safety

Scientific Field

Food Science

Application Summary

Xinjunan’s role in food safety is explored through its use as a preservative to prevent microbial spoilage in food products. It is particularly effective against Gram-negative bacteria .

Methods of Application

Xinjunan is incorporated into food packaging materials or directly added to food products in permissible amounts to extend shelf life and maintain quality.

Results and Outcomes

Food treated with Xinjunan shows a marked decrease in spoilage rates, with a significant extension of shelf life by up to 50% compared to untreated controls .

Application in Material Science

Scientific Field

Material Chemistry

Application Summary

Research has been conducted on the use of Xinjunan as a stabilizing agent in the synthesis of nanoparticles, due to its ability to bind to metal ions .

Methods of Application

Xinjunan is used in the preparation phase of nanoparticles, where it acts as a chelating agent to control the size and distribution of the nanoparticles.

Results and Outcomes

The presence of Xinjunan leads to the formation of nanoparticles with uniform size distribution and improved stability, which are desirable traits for various industrial applications .

Application in Industrial Sanitation

Scientific Field

Industrial Hygiene

Application Summary

Xinjunan’s bactericidal properties are utilized in the manufacturing of industrial cleaning agents, especially for environments requiring high levels of sanitation .

Methods of Application

It is formulated into various cleaning products and applied to surfaces in industrial settings, such as food processing plants and pharmaceutical facilities.

Results and Outcomes

Industrial environments treated with Xinjunan-based cleaners show a significant reduction in microbial contamination, meeting stringent hygiene standards .

Application in Public Health

Scientific Field

Public Health

Application Summary

Xinjunan is being evaluated for its effectiveness in controlling disease-causing microorganisms in public spaces, contributing to infection control measures .

Methods of Application

Sprays and solutions containing Xinjunan are used to disinfect surfaces in public areas such as hospitals, schools, and transportation hubs.

Results and Outcomes

The application of Xinjunan in public spaces has been associated with a decrease in the incidence of infections, particularly in high-traffic areas .

Application in Cosmetic Industry

Scientific Field

Cosmetic Chemistry

Application Summary

The compound is investigated for its use in cosmetic products as a preservative to inhibit microbial growth and enhance product longevity .

Methods of Application

Xinjunan is added to cosmetic formulations in regulated amounts to prevent contamination and spoilage.

Results and Outcomes

Cosmetics containing Xinjunan demonstrate improved resistance to microbial contamination, ensuring safety and extending the usable life of the products .

Safety And Hazards

When handling “N-Octyl-N’-(2-(octylamino)ethyl)ethylenediamine”, it is advised to avoid contact with skin and eyes, and avoid inhaling its vapors to prevent irritation . Appropriate personal protective equipment, such as gloves and goggles, should be used . In case of accidental exposure or discomfort, medical help should be sought .

properties

IUPAC Name |

N-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45N3/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWFFWJKUNMMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCNCCNCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275915 | |

| Record name | N,N''-Dioctyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine | |

CAS RN |

57413-95-3 | |

| Record name | Xinjunan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57413-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyldiethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057413953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-octyl-N2-[2-(octylamino)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N''-Dioctyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octyl-N'-[2-(octylamino)ethyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYLDIETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO4S6R9L1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)

![(5'S,10Z,12S,14Z,16Z,21R,24S)-21,24-dihydroxy-12-[(4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1216503.png)